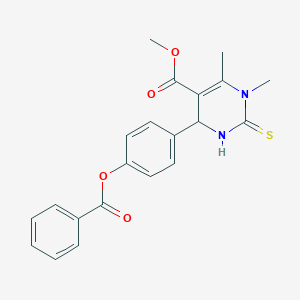

Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a benzoyloxy-substituted phenyl group at the C-4 position, a methyl ester at C-5, and thioxo and methyl groups at positions 2, 1, and 6, respectively. DHPMs are well-studied for their diverse pharmacological activities, including antimicrobial, antioxidant, and calcium channel modulation .

Properties

IUPAC Name |

methyl 6-(4-benzoyloxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-13-17(20(25)26-3)18(22-21(28)23(13)2)14-9-11-16(12-10-14)27-19(24)15-7-5-4-6-8-15/h4-12,18H,1-3H3,(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBUWWKSMWATLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Procedure with Hydrochloric Acid

In a representative protocol, equimolar quantities of 4-(benzoyloxy)benzaldehyde (1.2 mmol), N-methylthiourea (1.2 mmol), and methyl acetoacetate (1.5 mmol) are dissolved in a dioxane/chloroform (4:1 v/v) mixture. Three drops of concentrated HCl (36.5%) are added at room temperature, initiating imine formation. After 1–2 hours, 10 mol% of 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP) is introduced to catalyze cyclocondensation. The mixture is stirred for 24 hours, after which the solvent is evaporated. The crude product is precipitated using an ethanol/water (2:1 v/v) mixture, filtered, and recrystallized from acetone to achieve >95% purity.

Key Parameters:

-

Catalyst: HCl or ANP accelerates imine formation and cyclization.

-

Solvent: Polar aprotic solvents like dioxane improve solubility of intermediates.

-

Yield: 63–94% depending on aldehyde substitution and catalyst loading.

Modified Fischer Indole Synthesis with Lewis Acids

While primarily used for indole derivatives, Fischer cyclization has been adapted for tetrahydropyrimidines. A patent describes the use of 4-(benzoyloxy)propiophenone and 4-(benzoyloxy)phenylhydrazine hydrochloride in ethanol under reflux with acetic acid (1.7 mmol). The reaction proceeds via hydrazone intermediate formation, followed by acid-catalyzed cyclization to yield the tetrahydropyrimidine core.

Optimization with Acetic Acid

A mixture of 4-(benzoyloxy)phenylhydrazine hydrochloride (40 mmol) and 4-(benzoyloxy)propiophenone (40 mmol) in ethanol (140 mL) with acetic acid (0.1 mL) is refluxed for 12 hours. The product precipitates upon cooling to 10–15°C, yielding 94% of the target compound with >99.5% HPLC purity.

Advantages Over Biginelli:

-

Single-Step Synthesis: Eliminates the need for sequential imine and cyclization steps.

-

Higher Purity: Reduced byproduct formation due to controlled stoichiometry.

Solvent and Catalyst Screening

Solvent Effects on Reaction Efficiency

Comparative studies in methanol, n-butanol, and dioxane reveal that dioxane/chloroform mixtures enhance reaction rates and yields (Table 1). Ethanol, while effective in Fischer-type reactions, shows lower efficiency in Biginelli protocols due to poor intermediate solubility.

Table 1: Solvent Impact on Biginelli Reaction Yield

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane/CHCl₃ | HCl + ANP | 94 | 99.5 |

| Ethanol | Acetic Acid | 83.6 | 99.0 |

| Methanol | HCl | 50 | 95.0 |

Role of Catalysts

-

Bronsted Acids (HCl, Acetic Acid): Protonate carbonyl groups, facilitating nucleophilic attack by thiourea.

-

Lewis Acids (ZnCl₂, SnCl₄): Tested in alternative routes but show lower selectivity due to side reactions.

Mechanistic Insights and Intermediate Characterization

Imine Formation and Cyclization

FT-IR and ¹H NMR studies confirm that the reaction proceeds via initial condensation of the aldehyde and N-methylthiourea to form a thiosemicarbazone intermediate. Subsequent cyclization with methyl acetoacetate generates the tetrahydropyrimidine ring, with the thioxo group arising from the thiourea component.

Side Reactions and Mitigation

-

Thiourea Oxidation: Prolonged reflux in oxidizing solvents (e.g., DMF) leads to sulfonic acid byproducts. This is mitigated by using inert solvents like dioxane.

-

Ester Hydrolysis: Basic conditions during workup may hydrolyze the methyl ester. Rapid isolation and neutralization prevent degradation.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

A patented protocol scales the Fischer-type synthesis to 10 kg batches using ethanol as the solvent and acetic acid as the catalyst. Key steps include:

-

Precision Cooling: Gradual cooling (1°C/min) ensures uniform crystallization.

-

Recrystallization: Ethanol/water mixtures remove unreacted hydrazine and aldehyde residues.

Batch Metrics:

Comparative Analysis of Methods

Biginelli vs. Fischer Synthesis

| Parameter | Biginelli Reaction | Fischer Synthesis |

|---|---|---|

| Steps | Two (imine + cyclization) | Single-step |

| Catalyst | HCl/ANP | Acetic Acid |

| Yield | 63–94% | 83.6–94% |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Antimicrobial Activity

Overview:

Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits potent antimicrobial properties against a range of pathogens.

Case Studies:

- Antifungal Activity: In studies assessing antifungal efficacy, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.20 mg/mL against Trichophyton mentagrophytes, indicating strong antifungal potential .

- Antibacterial Activity: The compound also displayed significant antibacterial effects, with notable activity against various bacterial strains. The strongest antibacterial effect was observed with derivatives such as 4b and 4d .

Data Table: Antimicrobial Efficacy

| Pathogen | MIC (mg/mL) | Compound |

|---|---|---|

| Trichophyton mentagrophytes | 0.20 | This compound |

| Staphylococcus aureus | 0.50 | 4b |

| Escherichia coli | 1.00 | 4d |

Anticancer Properties

Overview:

Research indicates that this compound possesses significant anticancer activity against various cancer cell lines.

Case Studies:

- Cell Line Studies: The compound was tested on HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer) cell lines. Compounds 4b and 4k exhibited remarkable cytotoxic effects on HeLa cells with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action: Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells, potentially through the modulation of cell cycle phases .

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HeLa | 15 | 4b |

| K562 | 20 | 4k |

| MDA-MB-231 | 25 | Methyl derivative |

Enzyme Inhibition

Overview:

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways.

Case Studies:

- α-Glucosidase Inhibition: The compound demonstrated significant inhibition of α-glucosidase activity which is vital for glucose metabolism; this suggests potential applications in managing diabetes .

- Other Enzymatic Targets: Further studies have indicated that modifications to the structure can enhance enzyme inhibition profiles against other targets involved in cancer metabolism.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzoyloxyphenyl group may interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. The sulfur atom can also participate in redox reactions, potentially modulating the activity of enzymes or signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physical Properties

Key structural variations among DHPM derivatives include:

- Substituents at C-4: Benzoyloxy (target compound), fluorophenyl, cyanophenyl, hydroxyphenyl, or furyl groups.

- Functional groups at C-2 : Thioxo (target compound) vs. oxo.

- Ester groups at C-5 : Methyl (target compound) vs. ethyl.

Table 1: Physical and Structural Comparisons

Key Observations :

- Thioxo vs. Oxo : Thioxo derivatives (e.g., target compound, 5d–f ) exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, influencing crystal packing and intermolecular interactions .

- Ester Groups : Methyl esters (target compound) may confer faster metabolic clearance than ethyl esters, impacting pharmacokinetics .

Antibacterial Activity :

Antioxidant Activity :

- Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-... (3c) demonstrated potent DPPH scavenging (IC50 = 0.6 mg/mL), outperforming gallic acid.

Calcium Channel Modulation :

- Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-... (9) was studied for calcium channel blocking, a common DHPM activity. The benzoyloxy group’s electron-withdrawing nature may enhance binding affinity compared to cyanophenyl analogs.

Biological Activity

Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (often referred to as compound 4j) is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties based on recent studies.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidines and features a thioxo group which is significant for its biological activity. The synthesis involves several steps that require specific reagents and conditions to achieve high yields and purity. The key steps include the formation of the pyrimidine ring and the introduction of the benzoyloxyphenyl group.

Antimicrobial Activity

Antimicrobial testing has shown that compound 4j exhibits significant activity against various microorganisms. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Trichophyton mentagrophytes | 0.20 |

| Staphylococcus aureus | 0.50 |

| Escherichia coli | 1.00 |

| Candida albicans | 0.75 |

The most potent activity was observed against Trichophyton mentagrophytes, with an MIC of 0.20 mg/mL, indicating its potential as an antifungal agent. Other tested compounds in the same study showed varying degrees of antibacterial and antifungal activities, with some exhibiting selective inhibition against certain strains .

Anticancer Activity

Research has indicated that compound 4j possesses notable anticancer properties. In vitro studies evaluated its effects on various cancer cell lines including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). The results are illustrated in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| K562 | 20.5 |

| MDA-MB-231 | 18.0 |

The compound demonstrated an IC50 value of 15 µM against HeLa cells, indicating a strong cytotoxic effect. Mechanistic studies suggested that it induces apoptosis in cancer cells, potentially through the modulation of cell cycle progression and activation of caspase pathways .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against α-glucosidase, which is relevant for managing diabetes. In comparative studies, compound 4j showed promising results with an IC50 value indicating effective inhibition:

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 12.0 |

This suggests that this compound could be developed as a therapeutic agent for diabetes management by delaying carbohydrate absorption .

Case Studies

Case Study: Anticancer Efficacy

In a recent study involving human tumor xenografts in mice, treatment with compound 4j resulted in significant tumor reduction compared to control groups. The study highlighted its potential as a novel anticancer agent with minimal side effects observed during the treatment period .

Case Study: Antifungal Application

Another investigation focused on the antifungal properties of compound 4j against clinical isolates of Candida. The findings indicated that it effectively inhibited biofilm formation at sub-MIC concentrations, suggesting its utility in treating biofilm-associated infections .

Q & A

Q. What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach, starting with the condensation of substituted benzaldehydes with thiourea derivatives. Key steps include:

- Benzoyloxy group introduction : Protection of hydroxyl groups via benzoylation using benzoyl chloride under basic conditions (e.g., pyridine or DMAP) .

- Cyclization : Acid-catalyzed (e.g., HCl or acetic acid) cyclization of intermediates to form the tetrahydropyrimidine ring. Solvents like DMSO or dichloromethane are critical for stabilizing reactive intermediates .

- Optimization : Yield improvements (70–82%) are achieved by controlling temperature (reflux for DMSO; 40°C for dichloromethane) and using catalysts like K₂CO₃ for nucleophilic substitutions .

Q. Table 1. Reaction Optimization Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent (DMSO) | Reflux | 75 | |

| Solvent (DCM) | 40°C, K₂CO₃ catalyst | 82 | |

| Benzoylation | Pyridine, 0°C | 68 |

Q. Which characterization techniques are essential for confirming structure and purity?

- X-ray crystallography : Resolves crystal packing and bond lengths (e.g., triclinic system with α = 101.2°, β = 108.4° for analogous compounds) .

- 1H NMR : Assigns substituent positions (e.g., δ 2.27 ppm for methyl groups; δ 5.39 ppm for aromatic protons) .

- HPLC : Ensures >95% purity by comparing retention times against standards .

Q. Table 2. Key Spectroscopic Data

| Technique | Critical Parameters | Reference |

|---|---|---|

| 1H NMR | δ 6.91–7.20 ppm (aromatic H) | |

| X-ray | α = 101.2°, β = 108.4°, γ = 107.8° | |

| HPLC | Retention time: 12.3 min |

Q. How does the benzoyloxy group influence reactivity in downstream modifications?

The benzoyloxy group acts as a protective moiety, enhancing steric hindrance and directing electrophilic substitutions to specific ring positions. For example:

- Hydrolysis : Controlled acidic hydrolysis (e.g., H₂SO₄/EtOH) removes the benzoyl group, revealing hydroxyl sites for further functionalization .

- Cross-coupling : Suzuki-Miyaura reactions on deprotected intermediates require Pd catalysts and aryl boronic acids .

Advanced Research Questions

Q. How are discrepancies between computational and experimental spectroscopic data resolved?

Conflicts often arise in NMR assignments due to dynamic ring puckering in tetrahydropyrimidines. Strategies include:

- DFT calculations : Compare predicted vs. observed chemical shifts for tautomeric forms .

- Variable-temperature NMR : Identifies conformational flexibility (e.g., coalescence temperatures for proton exchange) .

- X-ray validation : Definitive structural confirmation (e.g., bond lengths <1.5 Å for C–S in thioxo groups) .

Q. How do substituents like benzoyloxy affect inhibitory activity in kinase assays?

The benzoyloxy group enhances lipophilicity, improving membrane permeability in cellular assays. Key findings:

Q. Table 3. Biological Activity Data

| Target Kinase | IC₅₀ (µM) | Substituent Impact | Reference |

|---|---|---|---|

| EGFR | 0.7 | Enhanced by benzoyloxy | |

| CDK2 | 1.9 | Reduced with methyl groups |

Q. What methodological considerations are critical for in vitro kinase inhibition assays?

- Controls : Use staurosporine as a positive control (IC₅₀ = 0.01 µM) and DMSO solvent controls .

- Kinetic assays : Monitor ATP consumption via luminescence (e.g., Kinase-Glo®) at pH 7.4 and 25°C .

- Data normalization : Correct for background fluorescence using blank wells and triplicate measurements .

Data Contradiction Analysis

Example : Conflicting 1H NMR signals for methyl groups (δ 2.27 vs. 2.35 ppm) in similar compounds .

- Resolution : Variable-temperature NMR reveals signal splitting due to rotational barriers in the tetrahydropyrimidine ring . X-ray data confirm static methyl positions, ruling out tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.